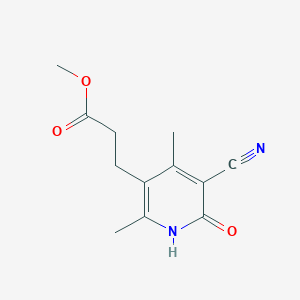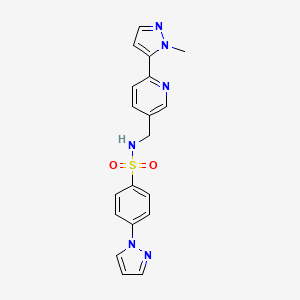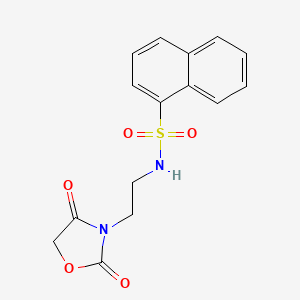
Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with cyano, methyl, and oxo groups . The exact structure determination would require more specific information such as spectroscopic data or X-ray crystallography.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, compounds with similar structures have been involved in [4+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 481.5±45.0 °C and a predicted density of 1.28±0.1 g/cm3 . The acid dissociation constant (pKa) is predicted to be 4.60±0.10 .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Synthesis
Electrochemical Studies
The electrochemical behavior of dihydropyridines in aprotic media, closely related to Methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanoate, has been extensively studied. Dihydropyridines undergo oxidation and reduction processes that are crucial for understanding their reactivity and application in electrochemical devices (Trazza, Andruzzi, & Carelli, 1982).
Organic Synthesis
Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation has demonstrated the synthesis of various heterocyclic derivatives, including dihydropyridinones. This synthesis pathway is significant for creating complex organic molecules with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).
Material Science and Chemical Analysis
Crystal Structure Analysis
The crystal structure analysis of aza-dihydrotriquinacene derivatives from 4-cyano-1-methyl-1,2-dihydropyridine showcases the significance of structural studies in understanding compound properties. Such analyses are foundational for developing new materials with specific optical or mechanical properties (Tinant et al., 1992).
Anticonvulsant and Antinociceptive Activity
The synthesis and evaluation of new hybrid molecules derived from dihydropyridines indicate their potential in developing anticonvulsant drugs. This research underlines the importance of dihydropyridine derivatives in pharmaceutical applications, focusing on neuroprotective and pain-relieving properties (Kamiński et al., 2016).
Pharmaceutical Development
Cytotoxic Activity Against Cancer Cells
The synthesis and cytotoxic activity evaluation of substituted 3-(pteridin-6-yl)propanoic acids amides showcase the therapeutic potential of dihydropyridine derivatives against cancer cells. These findings are pivotal for the development of new anticancer drugs, demonstrating the applicability of these compounds in targeting specific tumor cells (Kazunin et al., 2019).
Wirkmechanismus
The mechanism of action of this compound is not specified in the retrieved data. Its effects would depend on its specific application, such as in drug development or material science.
Eigenschaften
IUPAC Name |
methyl 3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-9(4-5-11(15)17-3)8(2)14-12(16)10(7)6-13/h4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJFZFQXBMQJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CCC(=O)OC)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2680298.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)
![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)



![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2680308.png)
![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)


![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)